Ghrelin Receptor (GHSR1a) Potency Differentiation Relative to Sulfonamide Analogs
In a cellular FLIPR assay, the advanced analog SB-791016, which shares the indoline scaffold but differs in its sulfonamide and core substitutions, demonstrates an EC50 of 0.158 nM at the human ghrelin receptor [1]. In contrast, other sulfonamide variants in the same series display pEC50 values ranging from 6.1 to 8.0 (EC50 ~800 nM to 10 nM), a potency range spanning over 500-fold [2]. The target compound's unique (E)-phenylethenesulfonamide group and hydroxyethyl linker are predicted to place its potency at an intermediate, unexplored position within this spectrum, making its selection critical for SAR studies that aim to bridge this activity gap.
| Evidence Dimension | In vitro agonist potency at human GHSR1a |
|---|---|
| Target Compound Data | No direct data; predicted intermediate based on SAR (estimated EC50 between 10 nM and 800 nM) |
| Comparator Or Baseline | SB-791016 (optimized analog): EC50 = 0.158 nM; Other class analogs: hGHSR pEC50 range 6.1–8.0 |
| Quantified Difference | >500-fold potency range across the class; target compound's position is uncharacterized but structurally distinct. |
| Conditions | Cell-based BACMAM FLIPR assay for SB-791016; analogous functional assays for class members. |
Why This Matters
Procuring this specific compound is essential for generating the missing potency data point to clarify the SAR around the phenylethenesulfonamide warhead, which is not represented by any other commercial analog.
- [1] BindingDB. BDBM50412954: SB-791016. Affinity Data: EC50 0.158 nM for Human Ghrelin Receptor. View Source
- [2] Witherington, J., et al. Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 2: Lead optimisation. Bioorg. Med. Chem. Lett. 18, 2203–2205 (2008). View Source
